PA-9
Overview
Description
PA-9 is a small-molecule antagonist of the pituitary adenylate cyclase-activating polypeptide type I receptor. This compound has shown potential in the research of neuropathic and inflammatory pain due to its ability to inhibit the elevation of cyclic adenosine monophosphate induced by pituitary adenylate cyclase-activating polypeptide .
Preparation Methods
The synthesis of PA-9 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification methods such as chromatography .
Chemical Reactions Analysis
PA-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
PA-9 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the pituitary adenylate cyclase-activating polypeptide type I receptor.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neuropathic and inflammatory pain.
Mechanism of Action
PA-9 exerts its effects by binding to the pituitary adenylate cyclase-activating polypeptide type I receptor, thereby inhibiting the elevation of cyclic adenosine monophosphate induced by pituitary adenylate cyclase-activating polypeptide. This inhibition leads to a reduction in the signaling pathways associated with pain and inflammation. The molecular targets involved include the receptor itself and downstream signaling molecules such as cyclic adenosine monophosphate and protein kinase A .
Comparison with Similar Compounds
PA-9 is unique compared to other similar compounds due to its high specificity and potency as a pituitary adenylate cyclase-activating polypeptide type I receptor antagonist. Similar compounds include:
PACAP-27: A peptide with similar receptor binding properties but lower specificity.
PACAP-38: Another peptide with broader receptor activity.
Maxadilan: A peptide with similar receptor binding but different pharmacological effects. This compound’s uniqueness lies in its small-molecule structure, which offers advantages in terms of stability, bioavailability, and ease of synthesis compared to peptide-based compounds.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15-7-11(17(25)19-6-5-12-8-18-10-20-12)9-23(15)16-13-3-1-2-4-14(13)21-22-16/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,25)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPHFXOMYQJGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436004-46-4 | |
Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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